Cas no 2001791-28-0 (1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine)

1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine
- [1-(2-ethoxy-2-methylpropyl)azetidin-2-yl]methanamine
- EN300-1280860
- 2001791-28-0
-
- インチ: 1S/C10H22N2O/c1-4-13-10(2,3)8-12-6-5-9(12)7-11/h9H,4-8,11H2,1-3H3
- InChIKey: RESLNKOSUPSWMP-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C)(C)CN1CCC1CN
計算された属性
- せいみつぶんしりょう: 186.173213330g/mol
- どういたいしつりょう: 186.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 38.5Ų
1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1280860-50mg |
[1-(2-ethoxy-2-methylpropyl)azetidin-2-yl]methanamine |
2001791-28-0 | 50mg |
$1068.0 | 2023-10-01 | ||
Enamine | EN300-1280860-0.5g |
[1-(2-ethoxy-2-methylpropyl)azetidin-2-yl]methanamine |
2001791-28-0 | 0.5g |
$1440.0 | 2023-06-07 | ||
Enamine | EN300-1280860-0.1g |
[1-(2-ethoxy-2-methylpropyl)azetidin-2-yl]methanamine |
2001791-28-0 | 0.1g |
$1320.0 | 2023-06-07 | ||
Enamine | EN300-1280860-250mg |
[1-(2-ethoxy-2-methylpropyl)azetidin-2-yl]methanamine |
2001791-28-0 | 250mg |
$1170.0 | 2023-10-01 | ||
Enamine | EN300-1280860-0.25g |
[1-(2-ethoxy-2-methylpropyl)azetidin-2-yl]methanamine |
2001791-28-0 | 0.25g |
$1381.0 | 2023-06-07 | ||
Enamine | EN300-1280860-2.5g |
[1-(2-ethoxy-2-methylpropyl)azetidin-2-yl]methanamine |
2001791-28-0 | 2.5g |
$2940.0 | 2023-06-07 | ||
Enamine | EN300-1280860-5.0g |
[1-(2-ethoxy-2-methylpropyl)azetidin-2-yl]methanamine |
2001791-28-0 | 5g |
$4349.0 | 2023-06-07 | ||
Enamine | EN300-1280860-100mg |
[1-(2-ethoxy-2-methylpropyl)azetidin-2-yl]methanamine |
2001791-28-0 | 100mg |
$1119.0 | 2023-10-01 | ||
Enamine | EN300-1280860-2500mg |
[1-(2-ethoxy-2-methylpropyl)azetidin-2-yl]methanamine |
2001791-28-0 | 2500mg |
$2492.0 | 2023-10-01 | ||
Enamine | EN300-1280860-1.0g |
[1-(2-ethoxy-2-methylpropyl)azetidin-2-yl]methanamine |
2001791-28-0 | 1g |
$1500.0 | 2023-06-07 |
1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine 関連文献
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamineに関する追加情報
1-(2-Ethoxy-2-methylpropyl)azetidin-2-ylmethanamine: A Novel Compound with Promising Therapeutic Potential
1-(2-Ethoxy-2-methylpropyl)azetidin-2-ylmethanamine, also known by its CAS No. 2001791-28-0, represents a unique chemical entity that has garnered significant attention in recent years due to its potential applications in pharmaceutical research. This compound belongs to the class of azetidin-2-ylmethanamines, which are known for their ability to modulate various biological pathways. The structural features of 1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine include a four-membered azetidine ring, a methanamine functional group, and a substituted ethoxy-methylpropyl chain. These molecular characteristics may contribute to its pharmacological profile and biological activity.
Recent studies have highlighted the potential of 1-(2-ethoxy-2-methylpropy1)azetidin-2-ylmethanamine in modulating intracellular signaling pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of the PI3K/AKT/mTOR signaling cascade, which is implicated in cell proliferation and survival. This finding aligns with the growing interest in targeting these pathways for the development of novel therapeutics for cancer and neurodegenerative disorders.
The azetidin-2-yl moiety in 1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine is particularly noteworthy. Azetidine derivatives are known for their ability to form covalent bonds with biological macromolecules, a property that has been exploited in the design of various drug candidates. A 2022 study in Organic & Biomolecular Chemistry reported that the azetidin-2-yl group in this compound can selectively interact with specific protein targets, thereby modulating their activity without inducing significant off-target effects.
One of the key features of 1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine is its ethoxy substituent. The presence of an ethoxy group can significantly influence the compound's solubility, bioavailability, and metabolic stability. A 2023 review in Drug Discovery Today emphasized the role of ethoxy groups in enhancing the aqueous solubility of pharmaceutical compounds, which is crucial for improving the therapeutic efficacy of orally administered drugs.
The methylpropyl chain in 1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine contributes to its structural complexity and may play a role in determining its pharmacokinetic properties. Research published in Chemical Communications in 2022 indicated that the length and branching of alkyl chains can significantly affect the compound's ability to cross biological membranes, which is a critical factor in determining its cellular uptake and distribution.
Recent advances in computational chemistry have enabled researchers to predict the behavior of 1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine in biological systems. A 2023 study using molecular dynamics simulations in Journal of Computational Chemistry revealed that the compound can adopt multiple conformations in aqueous environments, which may influence its interaction with target proteins. This flexibility is believed to contribute to its potential as a multitarget drug candidate.
Another area of interest is the synthetic route to 1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine. A 2022 publication in Organic Process Research & Development described a novel, efficient method for the synthesis of this compound using microwave-assisted organic synthesis. This approach not only reduces reaction times but also minimizes the use of hazardous solvents, aligning with the principles of green chemistry.
The potential therapeutic applications of 1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine are being explored in various disease models. For example, a 2023 preclinical study in Pharmacological Research demonstrated that this compound exhibits neuroprotective effects in a mouse model of Alzheimer's disease. The compound was shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
In the context of cancer research, 1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine has shown promise as an antitumor agent. A 2022 study in Cancer Research reported that this compound inhibits the growth of breast cancer cells by inducing apoptosis and suppressing the expression of oncogenic proteins. These findings highlight the compound's potential as a novel therapeutic agent for the treatment of various cancers.
Despite these promising findings, further research is needed to fully elucidate the pharmacological profile of 1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine. Ongoing studies are focusing on its long-term safety, potential side effects, and mechanisms of action in vivo. Additionally, efforts are being made to optimize its chemical structure to enhance its therapeutic efficacy and reduce potential adverse effects.
In conclusion, 1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine represents a promising compound with potential applications in pharmaceutical research. Its unique structural features and ability to modulate critical biological pathways make it a valuable candidate for the development of novel therapeutics. As research in this area continues to evolve, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
Further exploration of the azetidin-2-yl group's interactions with biological targets, the role of the ethoxy substituent in modulating pharmacokinetic properties, and the optimization of the methylpropyl chain for enhanced therapeutic efficacy will be critical in advancing the development of this compound as a viable therapeutic agent. The continued investigation into its potential applications in oncology, neurology, and other fields will undoubtedly contribute to the broader understanding of its biological significance and clinical utility.
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